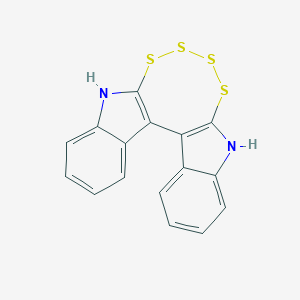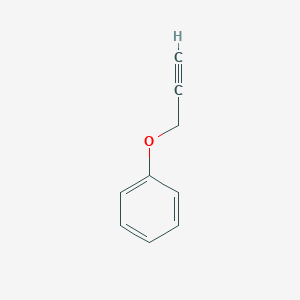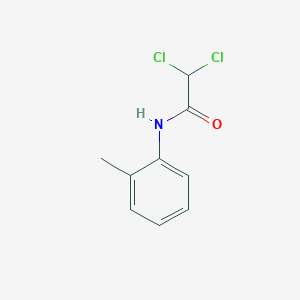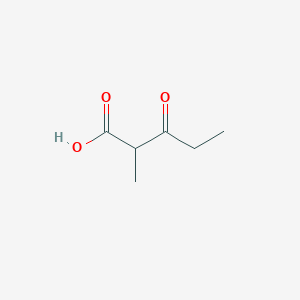![molecular formula C16H14O6 B085323 (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol CAS No. 13245-00-6](/img/structure/B85323.png)
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol is a naturally occurring flavonoid compound found in the heartwood of the mopane tree (Colophospermum mopane). It is an epimer of mopanol, differing in the configuration at the 4th carbon atom. This compound has the absolute configuration of 2R, 3S, 4S . This compound is part of a group of related flavonoids, including peltogynol and its epimers .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol can be synthesized through the reaction of formaldehyde with leucofisetinidin precursors. . The synthetic route typically requires precise control of reaction conditions, including temperature and pH, to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of mopanol B involves the extraction of the compound from the heartwood of the mopane tree. The extraction process includes grinding the heartwood, followed by solvent extraction and purification using chromatographic techniques . The yield and purity of mopanol B can be optimized by adjusting the extraction parameters and using high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the catechol nucleus .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize mopanol B, leading to the formation of quinones.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce mopanol B to its corresponding dihydroflavonoid.
Substitution: Electrophilic substitution reactions can occur at the hydroxyl groups, using reagents such as acetic anhydride (Ac₂O) for acetylation.
Major Products
The major products formed from these reactions include quinones, dihydroflavonoids, and acetylated derivatives.
Scientific Research Applications
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of mopanol B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . Additionally, mopanol B can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol is structurally similar to other flavonoids such as peltogynol and its epimers. These compounds share a common catechol nucleus but differ in the configuration of their substituents . The unique stereochemistry of mopanol B distinguishes it from its analogs, influencing its chemical reactivity and biological activity .
List of Similar Compounds
- Mopanol
- Peltogynol
- Peltogynol B
- Epifisetinidol
- Fisetinidol
These compounds, like mopanol B, are derived from the heartwood of the mopane tree and have similar structural features and biological activities .
Properties
CAS No. |
13245-00-6 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChI Key |
AQPFFYOIRKEBDI-XHSDSOJGSA-N |
SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Isomeric SMILES |
C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)




